An In-depth Technical Guide to 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid
An In-depth Technical Guide to 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, with the Chemical Abstracts Service (CAS) number 1017779-63-3 , is a substituted aromatic carboxylic acid that has emerged as a molecule of significant interest in the landscape of drug discovery and development.[1][2] Its unique structural features, particularly the strategic placement of a fluorine atom and methyl groups on the phenyl ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications and the analytical methodologies required for its characterization. The narrative is framed through the lens of a senior application scientist, blending established chemical principles with practical insights relevant to the pharmaceutical industry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug development. These properties govern its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1017779-63-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃FO₂ | |
| Molecular Weight | 196.22 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not consistently reported; requires experimental determination. | N/A |
| Boiling Point | Predicted to be around 308.9 °C | N/A |
| SMILES | O=C(O)CCC1=CC(C)=C(F)C(C)=C1 | [1] |
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The fluorine atom in 3-(4-fluoro-3,5-dimethylphenyl)propionic acid is not merely a structural element but a deliberate modification to influence the molecule's behavior in a biological system.
Fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, which in turn affects the compound's ionization state at physiological pH, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic resistance can lead to a longer in vivo half-life and improved bioavailability.
Synthetic Pathways: A Proposed Approach
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Acylation of 1-Fluoro-2,4-dimethylbenzene
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add succinic anhydride portion-wise.
-
Addition of Substrate: To this mixture, add 1-fluoro-2,4-dimethylbenzene dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: The product, 3-(4-fluoro-3,5-dimethylbenzoyl)propionic acid, is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Ketone
The keto-acid intermediate can be reduced to the desired product by one of two classical methods:
-
Clemmensen Reduction: This method involves refluxing the keto-acid with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This is a robust method for the reduction of aryl ketones.
-
Wolff-Kishner Reduction: This alternative involves the formation of a hydrazone by reacting the keto-acid with hydrazine hydrate, followed by heating with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.
Following the reduction, an acidic work-up will yield the final product, 3-(4-fluoro-3,5-dimethylphenyl)propionic acid, which can be further purified by recrystallization.
Applications in Drug Development: A Focus on GPR40 Agonism
Phenylpropionic acid derivatives are a well-established class of compounds with diverse pharmacological activities. A particularly promising area of application for fluorinated phenylpropionic acids is in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[4][5]
GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[4] Agonists of GPR40 have the potential to be effective therapeutics for type 2 diabetes.[5] The key advantage of this mechanism is that it is glucose-dependent, meaning that insulin secretion is enhanced only in the presence of high glucose levels, thereby reducing the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.
The 3-(4-fluoro-3,5-dimethylphenyl)propionic acid scaffold represents a promising starting point for the design of novel GPR40 agonists. The fluorine and methyl substitutions on the phenyl ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Signaling Pathway of GPR40 Activation
Caption: Simplified signaling cascade upon GPR40 activation in pancreatic β-cells.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in drug development to ensure the identity, purity, and quality of any synthesized compound. A multi-technique approach is essential for the comprehensive analysis of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this non-polar molecule.
Proposed HPLC Method:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a higher aqueous composition and ramp up to a higher organic composition to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (typically around 220-280 nm).
-
Column Temperature: 30 °C.
This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR would provide crucial information about the molecular structure.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: A singlet or a narrow multiplet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the phenyl ring.
-
Propionic Acid Protons: Two triplet signals in the aliphatic region (δ 2.5-3.5 ppm), each integrating to 2H, corresponding to the two methylene groups of the propionic acid chain.
-
Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm), integrating to 6H, corresponding to the two equivalent methyl groups on the phenyl ring.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is typically exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Aliphatic Carbons: Signals for the two methylene carbons of the propionic acid chain (δ 25-40 ppm).
-
Methyl Carbons: A signal for the two equivalent methyl carbons (δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻.
Expected Mass Spectrum:
-
Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (m/z 196.22 for the neutral molecule, and m/z 195.08 for the [M-H]⁻ ion).
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially other characteristic cleavages of the propionic acid side chain.
Conclusion and Future Perspectives
3-(4-Fluoro-3,5-dimethylphenyl)propionic acid stands as a promising and versatile building block in the arsenal of medicinal chemists. Its strategic fluorination and substitution pattern make it an attractive starting point for the development of novel therapeutics, particularly in the realm of metabolic diseases through the modulation of GPR40. The synthetic and analytical protocols outlined in this guide, while based on established principles for similar molecules, provide a solid framework for researchers to embark on the synthesis, characterization, and biological evaluation of this compound and its derivatives. As the quest for safer and more effective drugs continues, the exploration of such thoughtfully designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
References
- Lin, D. C. et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 10(1), 16-21.
-
Lead Sciences. (n.d.). 3-(4-Fluoro-3-methylphenyl)propionic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
- Mikami, S. et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
- Singh, R. et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 265, 116087.
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
PubChem. (n.d.). 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]
- Mickevičius, V. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2348.
- Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356-370.
- Kuchar, M. et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 875-880.
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
Sources
- 1. 1017779-63-3|3-(4-Fluoro-3,5-dimethylphenyl)propionic acid|BLD Pharm [bldpharm.com]
- 2. 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid - CAS:1017779-63-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
